2-amino-2-(2-methoxyphenyl)acetic Acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

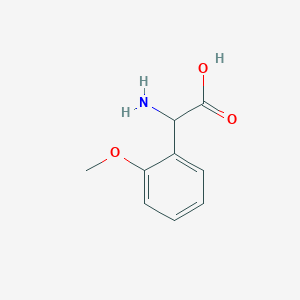

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-2-(2-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-7-5-3-2-4-6(7)8(10)9(11)12/h2-5,8H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQSACLYOIBPCJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S)-2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, represents a valuable chiral building block in medicinal chemistry and drug discovery. Its unique structural features, conferred by the ortho-methoxy substitution on the phenyl ring, make it an attractive component for the design of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the discovery and synthetic methodologies for this specific enantiomer. It includes a summary of its physical and chemical properties, detailed experimental approaches for its asymmetric synthesis, and a discussion of its potential, albeit currently underexplored, biological significance. The information is presented to aid researchers in the synthesis and application of this versatile compound.

Discovery and Significance

The discovery of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is situated within the broader exploration of phenylglycine derivatives. While the parent compound, phenylglycine, has been known for over a century, the systematic investigation of substituted analogs emerged from the need for tailored amino acids in peptide and pharmaceutical synthesis. The introduction of a methoxy (B1213986) group at the ortho-position of the phenyl ring was a logical step in modifying the steric and electronic properties of the amino acid. This substitution can influence the conformational preferences of peptides incorporating this residue and can also impact interactions with biological targets.

Although specific seminal discovery papers for the ortho-methoxy isomer are not prominently documented in the literature, its emergence is intrinsically linked to the development of asymmetric synthesis methods that allow for the preparation of a wide array of non-natural amino acids. Its significance lies in its potential to serve as a key component in the synthesis of peptidomimetics, enzyme inhibitors, and other biologically active molecules. The ortho-methoxy group can act as a hydrogen bond acceptor and can influence the molecule's metabolic stability and pharmacokinetic profile.

Physicochemical Properties

A summary of the key physicochemical properties of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid is presented in Table 1.

| Property | Value |

| CAS Number | 103889-86-7 |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | White to off-white powder |

| Melting Point | Not available |

| Optical Rotation | Not available |

Note: Specific values for melting point and optical rotation are not consistently reported in publicly available literature and may vary depending on the purity and crystalline form.

Synthetic Methodologies

The synthesis of enantiomerically pure (2S)-2-amino-2-(2-methoxyphenyl)acetic acid presents a significant challenge due to the need to control the stereochemistry at the α-carbon. The primary approaches to achieve this involve either the resolution of a racemic mixture or, more efficiently, the use of asymmetric synthesis strategies.

Racemic Synthesis and Resolution

A common route to α-amino acids is the Strecker synthesis , which can be adapted to produce the racemic version of 2-amino-2-(2-methoxyphenyl)acetic acid. This method involves a one-pot, multi-component reaction between 2-methoxybenzaldehyde (B41997), ammonia (B1221849), and a cyanide source (e.g., sodium cyanide), followed by hydrolysis of the resulting α-aminonitrile.

Experimental Protocol: Generalized Racemic Strecker Synthesis

-

Imine Formation: 2-methoxybenzaldehyde is reacted with ammonia (or an ammonium (B1175870) salt like ammonium chloride) in a suitable solvent (e.g., methanol (B129727) or water) to form the corresponding imine in situ.

-

Cyanide Addition: A solution of sodium cyanide is added to the reaction mixture. The cyanide ion attacks the imine carbon to form the α-aminonitrile.

-

Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions (e.g., by heating with concentrated hydrochloric acid), to yield the racemic this compound.

The resolution of the resulting racemic mixture can be achieved through several methods:

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent, such as a chiral acid (e.g., tartaric acid) or a chiral base (e.g., brucine), to form a mixture of diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with an acid or base liberates the desired enantiomer.

-

Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as acylases or lipases. The racemic amino acid is first N-acylated. An acylase can then selectively hydrolyze the N-acyl group of one enantiomer (e.g., the L-enantiomer), allowing for the separation of the free amino acid from the unreacted N-acyl-D-amino acid.

Asymmetric Synthesis

Directly obtaining the desired (S)-enantiomer is more efficient and is the preferred modern approach. Two primary strategies for the asymmetric synthesis of (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are highlighted below.

This strategy involves temporarily attaching a chiral auxiliary to a glycine-derived substrate. The chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as alkylation or amination.

Experimental Protocol: Generalized Asymmetric Synthesis using an Evans-type Chiral Auxiliary

-

Acylation: A chiral oxazolidinone auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable glycine (B1666218) equivalent to form an N-acyloxazolidinone.

-

Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperature to generate a stereochemically defined enolate.

-

Electrophilic Amination: The enolate is then reacted with an electrophilic aminating agent (e.g., a diazo compound followed by reduction, or an azodicarboxylate). The chiral auxiliary shields one face of the enolate, leading to the preferential formation of one diastereomer.

-

Cleavage of the Auxiliary: The chiral auxiliary is cleaved from the product, typically by hydrolysis, to yield the desired (2S)-2-amino-2-(2-methoxyphenyl)acetic acid. The chiral auxiliary can often be recovered and reused.

The Strecker reaction can be rendered asymmetric by using a chiral amine instead of ammonia. This leads to the formation of a diastereomeric mixture of α-aminonitriles, which can be separated, followed by hydrolysis and removal of the chiral auxiliary.

Experimental Protocol: Generalized Asymmetric Strecker Synthesis

-

Chiral Imine Formation: 2-methoxybenzaldehyde is condensed with a chiral amine (e.g., (S)-α-methylbenzylamine) to form a chiral imine.

-

Diastereoselective Cyanide Addition: Cyanide is added to the chiral imine. The stereocenter in the amine directs the addition of the cyanide ion, leading to a preponderance of one diastereomer of the α-aminonitrile.

-

Separation and Hydrolysis: The diastereomeric α-aminonitriles are separated (e.g., by chromatography or crystallization). The desired diastereomer is then hydrolyzed to the amino acid, and the chiral amine auxiliary is removed (e.g., by hydrogenolysis).

Quantitative Data Summary

Due to the limited availability of specific literature for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid, the following table presents typical quantitative data that would be expected from the described synthetic methods, based on analogous transformations.

| Synthesis Method | Key Reaction Step | Typical Yield (%) | Typical Enantiomeric/Diastereomeric Excess (%) |

| Resolution | Diastereomeric Salt Crystallization | 30-45 (for one enantiomer) | >98 |

| Resolution | Enzymatic Resolution | 40-50 (for one enantiomer) | >99 |

| Asymmetric Synthesis | Alkylation with Chiral Auxiliary | 70-90 | >95 (de) |

| Asymmetric Synthesis | Asymmetric Strecker Reaction | 60-80 | >90 (de) |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical flow of the synthetic strategies described above.

Figure 1: Workflow for Racemic Synthesis and Resolution.

Figure 2: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

Potential Biological Significance and Signaling Pathways

Specific biological activities and signaling pathway interactions for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid are not well-documented in the available scientific literature. However, as an unnatural amino acid, its primary application lies in its incorporation into peptides to modulate their properties. The introduction of this residue can:

-

Induce Specific Conformations: The steric bulk of the ortho-methoxyphenyl group can restrict the conformational freedom of the peptide backbone, potentially locking it into a bioactive conformation.

-

Enhance Metabolic Stability: Non-proteinogenic amino acids can confer resistance to enzymatic degradation by proteases, thereby increasing the in vivo half-life of a peptide therapeutic.

-

Modify Receptor Binding: The unique side chain can form specific interactions with the binding pocket of a target receptor or enzyme, potentially leading to increased affinity or altered selectivity.

The diagram below illustrates a hypothetical signaling pathway where a peptide therapeutic incorporating (2S)-2-amino-2-(2-methoxyphenyl)acetic acid acts as an antagonist for a G-protein coupled receptor (GPCR).

Figure 3: Hypothetical Signaling Pathway Modulation.

Disclaimer: This diagram represents a generalized mechanism and is not based on specific experimental data for (2S)-2-amino-2-(2-methoxyphenyl)acetic acid.

Conclusion

(2S)-2-amino-2-(2-methoxyphenyl)acetic acid is a valuable chiral building block with significant potential in the development of novel therapeutics. While its specific discovery and biological activity are not extensively detailed in the current literature, established methods of asymmetric synthesis, particularly those employing chiral auxiliaries or asymmetric Strecker-type reactions, provide viable routes to its preparation. This technical guide has outlined the key synthetic strategies and provided a framework for researchers to approach the synthesis and utilization of this promising non-proteinogenic amino acid. Further investigation into its biological properties is warranted to fully unlock its therapeutic potential.

Asymmetric Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary asymmetric synthesis routes for 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable chiral building block in pharmaceutical development. The document details key methodologies, including the Strecker synthesis, chiral auxiliary-mediated approaches, and enzymatic resolutions, presenting quantitative data, experimental protocols, and visual workflows to facilitate understanding and application in a laboratory setting.

Introduction

This compound, an ortho-methoxy substituted derivative of phenylglycine, is a non-proteinogenic amino acid of significant interest in medicinal chemistry. Its constrained dihedral angle, induced by the ortho-substituent, can impart favorable conformational properties to peptide-based therapeutics, potentially enhancing their biological activity and metabolic stability. The stereochemistry at the α-carbon is crucial for its biological function, making enantioselective synthesis a critical aspect of its application. This guide explores the principal strategies to achieve high enantiopurity of this important molecule.

Key Asymmetric Synthesis Strategies

The asymmetric synthesis of this compound can be broadly categorized into three main approaches:

-

Asymmetric Strecker Synthesis: This classical method involves the three-component reaction of 2-methoxybenzaldehyde (B41997), a cyanide source, and an ammonia (B1221849) equivalent, often employing a chiral auxiliary or catalyst to induce stereoselectivity.

-

Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary attachment of a chiral molecule to a glycine (B1666218) or glyoxylate (B1226380) synthon, which directs the stereoselective introduction of the 2-methoxyphenyl group.

-

Enzymatic Resolution: This technique utilizes enzymes to selectively resolve a racemic mixture of this compound or its derivatives, affording one enantiomer in high purity.

The following sections will delve into the specifics of these methodologies, providing experimental details and performance data where available in the literature.

Asymmetric Strecker Synthesis

The Strecker synthesis is a powerful and convergent method for the preparation of α-amino acids. The asymmetric variant introduces a chiral element to control the stereochemical outcome of the cyanide addition to the imine intermediate.

Diastereoselective Strecker Reaction using a Chiral Amine

One common approach involves the use of a chiral amine, such as (R)-phenylglycinamide, which reacts with 2-methoxybenzaldehyde to form a chiral imine. Subsequent addition of a cyanide source proceeds with facial selectivity, leading to a diastereomeric mixture of α-aminonitriles. One diastereomer can often be selectively precipitated and then hydrolyzed to the desired enantiomerically pure amino acid.[1][2]

Logical Workflow for Diastereoselective Strecker Synthesis:

Caption: Diastereoselective Strecker Synthesis Workflow.

Experimental Protocol (Adapted from similar Strecker Syntheses): [3][4]

Step 1: Formation of α-Aminonitrile

-

To a solution of 2-methoxybenzaldehyde (1.0 eq) in methanol (B129727) (0.5 M), add (R)-phenylglycinamide (1.0 eq) and potassium cyanide (1.1 eq).

-

Stir the mixture at room temperature for 24-48 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, add water to the reaction mixture to induce precipitation of the diastereomeric α-aminonitriles.

-

Isolate the solid by filtration. The diastereomeric ratio can be enhanced by recrystallization from a suitable solvent (e.g., ethanol), taking advantage of the differential solubility of the diastereomers.

Step 2: Hydrolysis to the Amino Acid

-

Suspend the diastereomerically enriched α-aminonitrile in 6 M hydrochloric acid.

-

Heat the mixture at reflux for 6-12 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and neutralize with a base (e.g., ammonium (B1175870) hydroxide) to the isoelectric point of the amino acid to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Diastereomeric Ratio (d.r.) | >95:5 (after crystallization) | [1][2] |

| Yield (overall) | 60-80% | [1] |

| Enantiomeric Excess (ee) | >98% | [1] |

Chiral Auxiliary-Mediated Synthesis

This approach offers a reliable method for controlling stereochemistry. Chiral auxiliaries, such as those derived from amino alcohols (e.g., Evans auxiliaries) or pseudoephedrine, are temporarily incorporated into the molecule to direct the diastereoselective formation of the C-C bond.[5]

Alkylation of a Chiral Glycine Enolate Equivalent

A common strategy involves the acylation of a chiral auxiliary (e.g., an oxazolidinone) with a glycine derivative, followed by deprotonation to form a chiral enolate. This enolate then reacts with a suitable electrophile, in this case, a 2-methoxybenzyl halide, in a highly diastereoselective manner. Subsequent cleavage of the chiral auxiliary yields the desired amino acid.

Experimental Workflow for Chiral Auxiliary-Mediated Synthesis:

Caption: Chiral Auxiliary-Mediated Synthesis Workflow.

Experimental Protocol (General Procedure):

Step 1: Acylation of the Chiral Auxiliary

-

Dissolve the chiral oxazolidinone (1.0 eq) in an anhydrous aprotic solvent (e.g., THF) and cool to -78 °C under an inert atmosphere.

-

Add a strong base (e.g., n-butyllithium, 1.05 eq) dropwise and stir for 15 minutes.

-

Add a solution of the N-protected glycine acid chloride (1.1 eq) in THF and allow the reaction to warm to room temperature over 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.

-

Purify the acylated auxiliary by column chromatography.

Step 2: Diastereoselective Alkylation

-

Dissolve the acylated auxiliary (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Add a base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.

-

Add a solution of 2-methoxybenzyl bromide (1.2 eq) in THF and stir at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and extract the product.

-

Purify the alkylated product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

Dissolve the alkylated product in a mixture of THF and water.

-

Add lithium hydroxide (B78521) (or another suitable cleaving agent) and hydrogen peroxide at 0 °C.

-

Stir the mixture for 2-4 hours until the cleavage is complete.

-

Work up the reaction to isolate the N-protected amino acid.

-

Deprotect the amino group under appropriate conditions to yield the final product.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Diastereoselectivity | >98% | [5] |

| Yield (Alkylation) | 70-90% | [5] |

| Yield (Cleavage) | 80-95% | [5] |

| Enantiomeric Purity | >99% ee | [5] |

Enzymatic Resolution

Enzymatic resolution is a highly efficient method for obtaining enantiomerically pure amino acids from a racemic mixture. This technique relies on the high stereoselectivity of enzymes, such as lipases or acylases, to catalyze a reaction on only one enantiomer of the substrate.

Kinetic Resolution of a Racemic Ester

In this approach, a racemic mixture of the methyl or ethyl ester of this compound is subjected to enzymatic hydrolysis. A lipase (B570770), for example, will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. The resulting mixture of the amino acid and the amino ester can then be separated.

Workflow for Enzymatic Kinetic Resolution:

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol (General Procedure):

-

Prepare a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7-8).

-

Disperse the racemic ester of this compound in the buffer.

-

Add the selected lipase (e.g., Candida antarctica lipase B, CAL-B).

-

Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by HPLC, tracking the disappearance of one ester enantiomer and the formation of the corresponding acid.

-

Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the remaining ester and the formed acid.

-

Extract the unreacted ester with an organic solvent.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product, or extract it after acidification.

-

The recovered enantioenriched ester can be hydrolyzed chemically to obtain the other enantiomer of the amino acid.

Quantitative Data (Expected):

| Parameter | Value | Reference |

| Conversion | ~50% | [6] |

| Enantiomeric Excess (ee) of product | >99% | [6] |

| Enantiomeric Excess (ee) of unreacted starting material | >99% | [6] |

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several strategic approaches. The choice of method will depend on factors such as the desired scale of synthesis, the availability of starting materials and reagents, and the required level of enantiopurity. The Asymmetric Strecker synthesis offers a convergent route, while chiral auxiliary-mediated methods provide high levels of stereocontrol. For large-scale production, enzymatic resolution presents an attractive option due to its high selectivity and environmentally benign reaction conditions. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic route for their specific needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Chiral auxiliary based approach toward the synthesis of C-glycosylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Strecker Synthesis of 2-Amino-2-(2-methoxyphenyl)acetic Acid from 2-Methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable amino acid derivative, via the Strecker synthesis. The process commences with the reaction of 2-methoxybenzaldehyde (B41997) with sodium cyanide and ammonium (B1175870) chloride to form an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the workflow to support researchers in the successful synthesis and purification of this compound.

Reaction Principle and Mechanism

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids. The reaction proceeds in two main stages:

-

Formation of α-aminonitrile: 2-Methoxybenzaldehyde is reacted with ammonia (B1221849) (generated in situ from ammonium chloride) to form an imine. The cyanide ion then acts as a nucleophile, attacking the imine to form 2-amino-2-(2-methoxyphenyl)acetonitrile.

-

Hydrolysis of the α-aminonitrile: The nitrile group of the intermediate is then hydrolyzed under acidic conditions to a carboxylic acid, yielding the final product, this compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio (relative to aldehyde) |

| 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 | 1.0 |

| Sodium Cyanide | NaCN | 49.01 | 1.0 - 1.2 |

| Ammonium Chloride | NH₄Cl | 53.49 | 1.1 - 1.5 |

| Product | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₉H₁₁NO₃ | 181.19[1] |

Experimental Protocol

This protocol is a representative example based on established procedures for the Strecker synthesis.

Materials:

-

2-Methoxybenzaldehyde

-

Sodium Cyanide (Caution: Highly Toxic)

-

Ammonium Chloride

-

Aqueous Ammonia (sp. gr. 0.90)

-

95% Ethanol

-

Concentrated Hydrochloric Acid (sp. gr. 1.18–1.19)

-

Deionized Water

Equipment:

-

Round-bottom flask (2 L) with a rubber stopper

-

Water bath

-

Mechanical stirrer

-

Ice-water bath

-

Large round-bottom flask (5 L) for hydrolysis

-

Reflux condenser

-

Rotary evaporator

-

Evaporating dish

-

Büchner funnel and filter flask

Procedure:

Part 1: Synthesis of 2-Amino-2-(2-methoxyphenyl)acetonitrile

-

In a 2-L round-bottomed flask, prepare a solution of sodium cyanide (1.0 - 1.2 molar equivalents) in water.

-

In a separate beaker, dissolve ammonium chloride (1.1 - 1.5 molar equivalents) in lukewarm water (approximately 35°C) and add aqueous ammonia (2.0 molar equivalents).

-

Add the ammonium chloride solution to the sodium cyanide solution in the flask.

-

While shaking the flask, add a solution of 2-methoxybenzaldehyde (1.0 molar equivalent) in 95% ethanol.

-

Securely stopper the flask and place it in a water bath maintained at 60°C.

-

Heat the reaction mixture for 5 hours with occasional shaking. A homogeneous solution should form within the first 30 minutes.

Part 2: Hydrolysis to this compound

-

After the 5-hour heating period, cool the reaction mixture thoroughly in an ice-water bath.

-

Under a well-ventilated fume hood , carefully pour the cooled reaction mixture into a 5-L round-bottomed flask containing concentrated hydrochloric acid. The flask should be immersed in an ice-water bath.

-

Rinse the reaction flask with small portions of water and add the rinsings to the hydrochloric acid solution.

-

Boil the acidic solution vigorously under a reflux condenser for approximately 2.5 hours in a well-ventilated fume hood.

-

Concentrate the resulting dark hydrolysate under reduced pressure using a rotary evaporator to remove volatile impurities.

-

Transfer the solution to an evaporating dish and continue to evaporate on a water bath until a solid residue forms.

-

To remove excess hydrochloric acid, add a portion of water to the solid residue and evaporate to dryness. Repeat this step.

Part 3: Purification

-

Dissolve the crude product in a minimal amount of hot water.

-

Adjust the pH of the solution to the isoelectric point of the amino acid (typically around pH 6-7) by the careful addition of a base (e.g., aqueous ammonia).

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator to facilitate crystallization.

-

Collect the precipitated this compound by suction filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water mixture.

-

Dry the purified product in a desiccator.

Visualized Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Experimental workflow for the Strecker synthesis.

This guide provides a comprehensive overview of the Strecker synthesis for preparing this compound. Researchers should adhere to all safety precautions, especially when handling sodium cyanide and concentrated acids. The provided protocol and data serve as a valuable resource for the successful execution of this synthesis.

References

Chiral Pool Synthesis of Optically Pure 2-Amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chiral pool synthesis of optically pure 2-amino-2-(2-methoxyphenyl)acetic acid, a valuable non-proteinogenic amino acid in drug discovery and development. The synthesis detailed herein utilizes a well-established asymmetric approach employing a chiral nickel(II) complex of a Schiff base derived from glycine (B1666218) and a chiral auxiliary, which originates from the chiral pool. This method offers a robust and highly stereocontrolled route to the target molecule.

Introduction to Chiral Pool Synthesis

Chiral pool synthesis is a strategic approach in asymmetric synthesis that utilizes readily available, enantiomerically pure natural products as starting materials.[1] Common chiral pool sources include amino acids, carbohydrates, and terpenes. This strategy is efficient as it leverages the inherent chirality of the starting material to introduce new stereocenters in the target molecule, often with a high degree of stereocontrol. For the synthesis of non-proteinogenic α-amino acids like this compound, chiral pool-derived auxiliaries offer a powerful tool to control the stereochemistry at the α-carbon.

Synthetic Strategy: Asymmetric Alkylation of a Chiral Glycine Equivalent

The chosen synthetic route for optically pure this compound involves the diastereoselective alkylation of a chiral nickel(II) complex of the Schiff base of glycine with a suitable chiral auxiliary. This methodology has proven to be effective for the synthesis of a wide variety of α-amino acids with high enantiomeric purity.

The overall synthetic workflow can be visualized as follows:

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis.

Formation of the Chiral Nickel(II)-Glycine Complex

The first step involves the formation of a square-planar nickel(II) complex from glycine, a chiral ligand derived from an amino acid (e.g., (S)-proline), and a benzophenone (B1666685) derivative. This complex serves as a chiral glycine enolate equivalent.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| (S)-N-(2-Benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide | 458.97 |

| Glycine | 75.07 |

| Nickel(II) nitrate (B79036) hexahydrate | 290.79 |

| Sodium methoxide (B1231860) | 54.02 |

| Methanol | 32.04 |

Procedure:

-

To a solution of the chiral auxiliary, (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide (1.0 eq), and glycine (1.1 eq) in methanol, add nickel(II) nitrate hexahydrate (1.0 eq).

-

Heat the mixture to reflux.

-

Slowly add a solution of sodium methoxide (2.0 eq) in methanol.

-

Continue refluxing for 2 hours, during which time the color of the solution should change to a deep red-orange.

-

Cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

-

Collect the resulting crystals by filtration, wash with cold methanol, and dry under vacuum to yield the chiral Ni(II)-glycine complex.

Diastereoselective Alkylation

The key stereochemistry-defining step is the alkylation of the chiral Ni(II)-glycine complex with 2-methoxybenzyl bromide. The bulky chiral ligand effectively shields one face of the glycine enolate, leading to a highly diastereoselective alkylation.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| Chiral Ni(II)-glycine complex | - |

| 2-Methoxybenzyl bromide | 201.06 |

| Potassium hydroxide (B78521) | 56.11 |

| N,N-Dimethylformamide (DMF) | 73.09 |

Procedure:

-

Suspend the chiral Ni(II)-glycine complex (1.0 eq) in dry N,N-dimethylformamide (DMF).

-

Add powdered potassium hydroxide (5.0 eq) to the suspension.

-

Add 2-methoxybenzyl bromide (1.5 eq) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated Ni(II) complex.

Hydrolysis and Isolation of the Product

The final step involves the acidic hydrolysis of the alkylated complex to release the desired amino acid and recover the chiral auxiliary.

Materials:

| Reagent |

| Alkylated Ni(II) complex |

| 6 M Hydrochloric acid |

| Diethyl ether |

| Dowex 50WX8 ion-exchange resin |

Procedure:

-

Dissolve the crude alkylated Ni(II) complex in a mixture of diethyl ether and 6 M hydrochloric acid.

-

Stir the biphasic mixture vigorously at room temperature for 12 hours.

-

Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.

-

Wash the aqueous layer with diethyl ether to remove any remaining organic impurities.

-

Apply the aqueous solution to a column of Dowex 50WX8 ion-exchange resin (H+ form).

-

Wash the column with deionized water until the eluent is neutral.

-

Elute the amino acid with a 2 M aqueous ammonia (B1221849) solution.

-

Collect the fractions containing the amino acid (monitored by TLC with ninhydrin (B49086) staining).

-

Concentrate the combined fractions under reduced pressure to yield the optically pure this compound.

Quantitative Data Summary

The following table summarizes typical yields and stereoselectivity for this synthetic sequence.

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |

| Complex Formation | Chiral Ni(II)-glycine complex | 85-95 | N/A | N/A |

| Alkylation | Alkylated Ni(II) complex | 70-85 | >95:5 | N/A |

| Hydrolysis & Isolation | (S)-2-Amino-2-(2-methoxyphenyl)acetic acid | 80-90 | N/A | >98 |

| Overall | (S)-2-Amino-2-(2-methoxyphenyl)acetic acid | 48-65 | N/A | >98 |

Logical Relationship of Stereocontrol

The stereochemical outcome of the synthesis is determined during the diastereoselective alkylation step. The chiral ligand creates a specific steric environment around the nickel-complexed glycine enolate, directing the incoming electrophile (2-methoxybenzyl bromide) to one face of the planar enolate.

Conclusion

The synthesis of optically pure this compound via the asymmetric alkylation of a chiral nickel(II)-glycine complex is a highly effective and well-established method. This approach, which leverages a chiral auxiliary derived from the chiral pool, provides excellent stereocontrol and good overall yields. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis.

References

Spectroscopic Characterization of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid, a derivative of glycine (B1666218) with a methoxyphenyl substituent.[1][2] Its chemical structure, featuring a chiral center, an aromatic ring, and various functional groups, makes it a molecule of interest in pharmaceutical and chemical synthesis.[3] Accurate structural elucidation and confirmation are paramount for its application in research and development. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The molecular formula for this compound is C₉H₁₁NO₃, and it has a molecular weight of 181.19 g/mol .[3][4]

This document details the expected spectroscopic data, outlines the experimental protocols for obtaining this data, and presents the information in a clear, structured format for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are essential for structural confirmation.

¹H NMR (Proton NMR)

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.4-7.5 | Multiplet | 2H | Ar-H |

| ~6.9-7.1 | Multiplet | 2H | Ar-H |

| ~4.5 | Singlet | 1H | α-CH |

| ~3.8 | Singlet | 3H | OCH₃ |

| ~3.5 (broad) | Singlet | 2H | NH₂ |

| ~12.5 (broad) | Singlet | 1H | COOH |

Note: The chemical shifts for the NH₂ and COOH protons can be broad and may shift or exchange with D₂O.

¹³C NMR (Carbon-13 NMR)

¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule.

Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C=O (Carboxylic Acid) |

| ~156 | Ar-C (C-OCH₃) |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~121 | Ar-C |

| ~111 | Ar-C |

| ~60 | α-C |

| ~55 | OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | Broad | O-H stretch (Carboxylic Acid) & N-H stretch (Amine) |

| 3050-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (CH₃) |

| ~1710 | Strong | C=O stretch (Carboxylic Acid) |

| ~1600 & ~1480 | Medium-Strong | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Expected Mass Spectrometry Data

| m/z | Interpretation |

| 181 | [M]⁺, Molecular Ion |

| 136 | [M - COOH]⁺ |

| 108 | [M - COOH - CO]⁺ or [C₇H₈O]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

NMR Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Transfer : Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube.

-

Analysis : Place the NMR tube in the spectrometer and acquire the data.

IR Spectroscopy Sample Preparation (ATR)

-

Sample Placement : Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Pressure Application : Apply firm and even pressure to the sample using the pressure clamp to ensure good contact with the crystal.

-

Data Acquisition : Collect the infrared spectrum.

-

Cleaning : Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

-

Solution Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of water and acetonitrile.

-

Infusion : Introduce the sample solution into the mass spectrometer's ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Data Acquisition : Acquire the mass spectrum in positive or negative ion mode.

Visualizations

References

Crystal Structure Analysis of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Search for Data

Despite a comprehensive search of scientific databases and public repositories, the crystal structure of 2-amino-2-(2-methoxyphenyl)acetic acid has not been reported in the available literature. Therefore, a detailed technical guide on its crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

For researchers and professionals in drug development, the three-dimensional structure of a molecule, as determined by X-ray crystallography, is paramount for understanding its physicochemical properties and its interaction with biological targets. The absence of this data for this compound, a substituted amino acid derivative, presents a knowledge gap.

While direct experimental data for the target compound is unavailable, analysis of structurally related molecules can offer some insights. For instance, the crystal structure of 2-(2-methoxyphenyl)acetic acid (lacking the amino group) and various isomers, such as 2-amino-2-(4-methoxyphenyl)acetic acid, have been determined. However, the precise influence of the ortho-methoxy group in conjunction with the alpha-amino group on the crystal packing and molecular conformation of the title compound remains unknown without experimental determination.

Hypothetical Experimental Workflow

Should a researcher undertake the crystal structure analysis of this compound, a typical experimental workflow would be followed. This process is outlined in the diagram below.

This guide will be updated with the specific experimental protocols, quantitative crystallographic data, and further structural analysis upon the publication of the crystal structure of this compound. Interested researchers are encouraged to consult crystallographic databases for the most current information.

Physicochemical Properties of 2-amino-2-(2-methoxyphenyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative. Its structural similarity to phenylglycine and the presence of a methoxy (B1213986) group on the phenyl ring suggest its potential utility in synthetic organic chemistry and as a building block in the development of novel pharmaceutical agents. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and quality control. This guide provides a summary of available data and detailed experimental protocols for the comprehensive characterization of this compound.

Core Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. It is important to note that while some experimental data is available for structurally related compounds, specific experimental values for this molecule are not widely published. The table below primarily includes computed data from reliable chemical databases.

| Property | Value | Data Type | Source |

| Molecular Formula | C₉H₁₁NO₃ | - | PubChem |

| Molecular Weight | 181.19 g/mol | Computed | --INVALID-LINK--[1] |

| IUPAC Name | This compound | - | --INVALID-LINK--[1] |

| CAS Number | 271583-17-6 | - | --INVALID-LINK--[1] |

| XLogP3 | -1.7 | Computed | --INVALID-LINK--[1] |

| Hydrogen Bond Donors | 2 | Computed | PubChem |

| Hydrogen Bond Acceptors | 4 | Computed | PubChem |

| Rotatable Bond Count | 3 | Computed | PubChem |

Experimental Protocols

To ascertain the definitive physicochemical characteristics of this compound, a series of standard experimental procedures should be employed. These protocols are fundamental in the characterization of active pharmaceutical ingredients (APIs).

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.

Methodology:

-

A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.[2]

-

The capillary tube is placed in a calibrated melting point apparatus.[3][4]

-

The sample is heated at a steady rate (e.g., 10-20°C per minute) to determine an approximate melting range.[4]

-

The experiment is repeated with a fresh sample, heating rapidly to about 20°C below the approximate melting point, and then reducing the heating rate to 1-2°C per minute.[3][4]

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[2][3]

Aqueous Solubility (Shake-Flask Method)

Solubility is a critical parameter influencing a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[5][6]

Methodology:

-

An excess amount of this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.[7]

-

The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5][7]

-

After equilibration, the suspension is allowed to stand, and an aliquot of the supernatant is carefully removed.

-

The supernatant is filtered through a non-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

The experiment should be performed in triplicate to ensure reproducibility.

Dissociation Constant (pKa) Determination (Potentiometric Titration)

The pKa values are essential for predicting the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.

Methodology:

-

A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent. The solution should have a constant ionic strength, maintained by adding a neutral salt like KCl.[8]

-

The solution is placed in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.[8]

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a standardized solution of a strong base (e.g., NaOH).[8]

-

The pH of the solution is recorded after each incremental addition of the titrant.[8]

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the inflection points of the titration curve. For an amino acid, two pKa values are expected, corresponding to the carboxyl and amino groups.[9]

Spectroscopic Characterization

Spectroscopic methods are used to confirm the chemical structure and identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra should be acquired to elucidate the carbon-hydrogen framework.

-

Methodology: A dilute solution of the compound is prepared in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The sample is placed in an NMR tube and analyzed in an NMR spectrometer.[10] The chemical shifts, coupling constants, and integration of the peaks provide detailed structural information.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory where the solid powder is placed directly on the crystal.[11] The spectrum will show characteristic absorption bands for the amino, carboxylic acid, methoxy, and aromatic groups.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

-

Methodology: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). The resulting mass spectrum will show the molecular ion peak, which corresponds to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Visualizations

Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

- 1. This compound | C9H11NO3 | CID 2772349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. enamine.net [enamine.net]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

- 10. nmr-bio.com [nmr-bio.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

In-Depth Technical Guide: Solubility and Stability Studies of 2-amino-2-(2-methoxyphenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-2-(2-methoxyphenyl)acetic acid is a non-proteinogenic amino acid derivative with potential applications in pharmaceutical and chemical research. As with any compound intended for therapeutic or advanced chemical applications, a thorough understanding of its physicochemical properties is paramount for formulation development, ensuring product quality, and meeting regulatory requirements. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both available data and detailed experimental protocols for its characterization.

This document is intended to serve as a valuable resource for researchers and formulation scientists, providing a foundational understanding of the compound's behavior in various environments and guiding the design of further investigational studies.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. It is important to note that publicly available data is limited, and further experimental verification is highly recommended.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Predicted Aqueous Solubility | 13 g/L (at 25 °C) | N/A |

| Predicted pKa | Acidic pKa: ~2-3, Basic pKa: ~9-10 | (Predicted based on structure) |

| Appearance | White to off-white powder | (Typical for similar compounds) |

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and plays a pivotal role in the selection of appropriate formulation strategies. This section outlines the available solubility data and provides a detailed protocol for comprehensive solubility assessment.

Summary of Known Solubility

Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. A predicted aqueous solubility of 13 g/L at 25°C has been reported. Due to the amphoteric nature of the molecule, its solubility is expected to be highly dependent on the pH of the medium.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values and temperatures.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, acetonitrile, propylene (B89431) glycol, polyethylene (B3416737) glycol 400)

-

Buffer solutions of various pH values (e.g., pH 1.2, 4.5, 6.8, 7.4)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC with a suitable column and detector (e.g., UV-Vis) or a validated UV-Vis spectrophotometric method

-

Syringe filters (e.g., 0.22 µm PVDF)

Methodology:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent or buffer in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments may be required to determine the time to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution and Analysis: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method.

-

Data Reporting: Express the solubility in units such as mg/mL or g/L.

Figure 1: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is crucial to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Summary of Known Stability

Based on supplier information, this compound is stable for 36 months when stored in a lyophilized state at -20°C. In solution, it is recommended to be used within one month when stored at -20°C.[2] Comprehensive data from forced degradation studies are not publicly available.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are performed to identify potential degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled ovens

-

Photostability chamber (ICH Q1B compliant)

-

Validated stability-indicating HPLC method (e.g., with a photodiode array detector to assess peak purity)

Methodology:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at an elevated temperature (e.g., 60-80 °C) for a specified period.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature for a specified period.

-

Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 80-100 °C).

-

Photostability: Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to determine the extent of degradation and to profile any degradation products.

References

Methodological & Application

The Versatility of 2-Amino-2-(2-methoxyphenyl)acetic Acid in Chiral Synthesis: A Review of Potential Applications

Introduction: 2-Amino-2-(2-methoxyphenyl)acetic acid, a non-proteinogenic α-amino acid, holds significant potential as a chiral building block in modern organic synthesis. Its unique structural features, including a stereogenic center at the α-carbon and the presence of a methoxy-substituted phenyl ring, make it an attractive starting material for the stereoselective synthesis of complex molecules, particularly those with pharmaceutical or biological relevance. This document provides an overview of the potential applications of this chiral building block, drawing upon established principles of asymmetric synthesis. While specific, detailed protocols for this exact molecule are not widely available in the public domain, this guide outlines general methodologies where it could be effectively employed.

Application as a Chiral Auxiliary

A primary application of chiral molecules like this compound is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse.

General Workflow for a Chiral Auxiliary in Asymmetric Alkylation:

Caption: General workflow for employing a chiral auxiliary.

Potential Protocol for Asymmetric Alkylation:

-

Attachment of the Auxiliary: The carboxylic acid of this compound would first be protected, and the amino group would be acylated with a prochiral carboxylic acid derivative (e.g., an acid chloride or anhydride).

-

Enolate Formation: The resulting chiral imide would be treated with a strong base, such as lithium diisopropylamide (LDA), to form a stereochemically defined enolate. The steric bulk of the methoxyphenyl group would be expected to direct the deprotonation.

-

Diastereoselective Alkylation: The enolate would then be reacted with an electrophile (e.g., an alkyl halide). The chiral auxiliary would shield one face of the enolate, leading to the preferential formation of one diastereomer.

-

Cleavage of the Auxiliary: The newly introduced chiral center is now part of the original prochiral substrate. The chiral auxiliary would be removed by hydrolysis (acidic or basic) to yield the enantiomerically enriched product and the recovered auxiliary.

Expected Quantitative Data: In similar systems using other chiral amino acid-derived auxiliaries, high diastereomeric excesses (de > 95%) and good to excellent chemical yields (70-95%) are often achieved.

Synthesis of Chiral Heterocycles

The bifunctional nature of this compound (containing both an amine and a carboxylic acid) makes it a valuable precursor for the synthesis of chiral heterocyclic compounds, such as β-lactams, piperazinones, and benzodiazepines. These scaffolds are prevalent in many biologically active molecules.

Logical Flow for β-Lactam Synthesis:

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Protected 2-Amino-2-(2-methoxyphenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid into synthetic peptides using solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, and critical considerations for successful synthesis.

Introduction

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amino group of amino acids allows for a mild and efficient stepwise elongation of the peptide chain on a solid support. The incorporation of unnatural amino acids, such as 2-amino-2-(2-methoxyphenyl)acetic acid, offers a powerful tool for modifying the structure, stability, and biological activity of peptides, making them valuable candidates for drug discovery and development.

The presence of a methoxy (B1213986) group at the ortho position of the phenyl ring in this compound introduces steric hindrance, which can present challenges during the coupling and deprotection steps of SPPS. This document provides optimized protocols and discusses strategies to overcome these challenges to ensure high-purity peptide synthesis.

Materials and Reagents

| Reagent | Grade | Supplier |

| Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid | Peptide Synthesis Grade | Various |

| Rink Amide MBHA resin | 100-200 mesh, 0.4-0.8 mmol/g | Various |

| Wang resin | 100-200 mesh, 0.4-0.8 mmol/g | Various |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Various |

| Dichloromethane (DCM) | ACS Grade | Various |

| Piperidine (B6355638) | Reagent Grade | Various |

| N,N'-Diisopropylcarbodiimide (DIC) | Reagent Grade | Various |

| 1-Hydroxybenzotriazole (HOBt) | Reagent Grade | Various |

| HBTU, HATU, HCTU | Peptide Synthesis Grade | Various |

| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Various |

| Trifluoroacetic acid (TFA) | Reagent Grade | Various |

| Triisopropylsilane (TIS) | Reagent Grade | Various |

| Diethyl ether | ACS Grade | Various |

Experimental Protocols

-

Place the desired amount of resin in a fritted syringe or a dedicated peptide synthesis vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30-60 minutes at room temperature with occasional agitation.

-

Drain the DMF and wash the resin thoroughly with DMF (3 x 5 mL/g resin).

The removal of the Fmoc group from the N-terminus of the growing peptide chain is a critical step. Due to potential steric hindrance, monitoring the completion of this step is recommended.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the solution.

-

Repeat the piperidine treatment for another 15-20 minutes.

-

Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a qualitative Kaiser test to confirm the presence of free primary amines. A blue color indicates successful deprotection.

The coupling of the sterically hindered Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid may require longer reaction times and/or more potent coupling reagents compared to standard proteinogenic amino acids.

Method A: DIC/HOBt Coupling

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid and 3-5 equivalents of HOBt in DMF.

-

Add 3-5 equivalents of DIC to the amino acid solution and allow it to pre-activate for 10-15 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

-

Once the reaction is complete (negative Kaiser test), wash the resin with DMF (3 x 5 mL/g resin).

Method B: HCTU/DIPEA Coupling

-

In a separate vial, dissolve 3-5 equivalents of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid and 3-5 equivalents of HCTU in DMF.

-

Add 6-10 equivalents of DIPEA to the solution to activate the carboxylic acid.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test.

-

Wash the resin with DMF (3 x 5 mL/g resin).

| Parameter | DIC/HOBt | HCTU/DIPEA |

| Amino Acid Equivalents | 3 - 5 | 3 - 5 |

| Coupling Reagent Equivalents | 3 - 5 | 3 - 5 |

| Base Equivalents | N/A | 6 - 10 (DIPEA) |

| Activation Time | 10 - 15 min | < 1 min |

| Coupling Time | 2 - 4 hours | 1 - 2 hours |

| Racemization Risk | Low | Low |

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups. The choice of cleavage cocktail depends on the amino acid composition of the peptide.

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Prepare a fresh cleavage cocktail. A standard cocktail for peptides without sensitive residues is TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

-

Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture at room temperature for 2-3 hours.

-

Filter the cleavage mixture to separate the resin.

-

Collect the filtrate containing the peptide.

-

Precipitate the peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.

-

Centrifuge the ether suspension to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether twice.

-

Dry the peptide pellet under vacuum.

| Cleavage Cocktail Component | Function | Typical Concentration |

| TFA | Cleavage from resin and removal of acid-labile protecting groups | 95% |

| TIS | Scavenger for carbocations | 2.5% |

| H₂O | Scavenger | 2.5% |

| DODT (optional) | Scavenger for tryptophan-containing peptides | 2.5% |

Visualizations

Potential Applications

The incorporation of this compound into peptides can lead to novel pharmacological properties. Phenylglycine and its derivatives are found in various natural products with biological activities, including antibiotics. Peptides containing this unnatural amino acid may exhibit:

-

Enhanced Proteolytic Stability: The sterically hindered backbone may confer resistance to enzymatic degradation.

-

Modified Receptor Binding: The altered conformation can lead to changes in binding affinity and selectivity for biological targets.

-

Antimicrobial Activity: Phenylglycine is a component of some peptide antibiotics, suggesting potential antimicrobial applications.

Further research is required to fully elucidate the signaling pathways and specific biological activities of peptides containing Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid.

Troubleshooting

| Problem | Possible Cause | Solution |

| Incomplete Coupling | Steric hindrance of the amino acid. | Increase coupling time, use a more potent coupling reagent (e.g., HATU), perform a double coupling. |

| Incomplete Deprotection | Aggregation of the peptide chain. | Increase deprotection time, use a stronger base solution (e.g., DBU in DMF with a scavenger). |

| Racemization | Base-catalyzed epimerization during coupling. | Use coupling reagents known to suppress racemization (e.g., COMU with a non-nucleophilic base). |

| Low Cleavage Yield | Incomplete cleavage from the resin. | Increase cleavage time, ensure the cleavage cocktail is freshly prepared. |

Conclusion

The solid-phase synthesis of peptides incorporating Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid is a feasible but potentially challenging endeavor due to the steric hindrance imparted by the ortho-methoxy group. By employing optimized protocols with appropriate coupling reagents, extended reaction times, and careful monitoring, high-quality peptides containing this unnatural amino acid can be successfully synthesized. These novel peptides hold promise for the development of new therapeutic agents with improved pharmacological profiles.

Application Notes and Protocols for Incorporating 2-Amino-2-(2-methoxyphenyl)acetic Acid into Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of the sterically hindered, non-proteinogenic amino acid, 2-amino-2-(2-methoxyphenyl)acetic acid, into peptide sequences using solid-phase peptide synthesis (SPPS). Due to the steric hindrance posed by the α-aryl substitution, specialized coupling protocols are often required to achieve high coupling efficiency and yield. This document outlines recommended coupling reagents, protocols, and strategies to overcome the challenges associated with this class of amino acids.

Introduction to Coupling Sterically Hindered Amino Acids

The incorporation of α,α-disubstituted amino acids, such as this compound, into peptides is a valuable strategy in medicinal chemistry to introduce conformational constraints, enhance metabolic stability, and improve biological activity. However, the steric bulk surrounding the α-carbon makes peptide bond formation challenging with standard coupling protocols. Inefficient coupling can lead to deletion sequences and low yields of the desired peptide.

To address these challenges, the use of highly efficient coupling reagents, optimized reaction conditions, and techniques such as microwave-assisted peptide synthesis are recommended. This guide provides an overview of effective methods and detailed protocols for the successful incorporation of this unique amino acid.

Comparative Data on Coupling Reagents for Hindered Amino Acids

While specific yield data for this compound is not extensively published, the following table summarizes typical coupling efficiencies and conditions for sterically hindered amino acids using various modern coupling reagents. This data provides a strong basis for selecting an appropriate coupling strategy.

| Coupling Reagent | Amino Acid (eq) | Reagent (eq) | Base (eq) | Typical Coupling Time | Typical Yield/Purity | Notes |

| HATU | 3 - 5 | 2.9 - 4.5 | 6 - 10 (DIPEA) | 30 min - 4 h | High | Highly efficient for hindered couplings. May cause racemization with sensitive amino acids if pre-activation is prolonged. |

| HCTU | 3 - 5 | 3 - 5 | 6 - 10 (DIPEA) | 30 - 60 min | High | A cost-effective alternative to HATU with comparable efficiency for many hindered couplings. |

| PyBOP | 2 - 4 | 2 - 4 | 4 - 8 (DIPEA) | 1 - 3 h | Good to High | A well-established phosphonium (B103445) salt reagent, effective for many difficult couplings. |

| COMU | 3 - 5 | 3 - 5 | 5 - 10 (DIPEA) | 20 - 60 min | High | A modern uronium salt with high reactivity, often requiring only one equivalent of base. |

| DIC/Oxyma | 3 - 5 | 3 - 5 | N/A | 1 - 4 h | Good | A carbodiimide-based method with an additive to suppress racemization. Generally requires longer reaction times. |

Note: The data presented are generalized from literature on sterically hindered amino acids and should be used as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for the incorporation of Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH into a peptide sequence on a solid support.

Protocol 1: Standard Coupling using HATU

This protocol is recommended as a starting point for achieving high coupling efficiency with this compound.

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5-10 minutes. Repeat this step once.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and by-products.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) to the solution and allow to pre-activate for 1-2 minutes.

-

Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

-

Monitoring the Coupling: Perform a Kaiser test to monitor the reaction progress. For sterically hindered amino acids, a negative Kaiser test may not be achieved. In such cases, proceed to the washing step and consider a second coupling.

-

Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and by-products.

-

(Optional) Double Coupling: If the initial coupling is incomplete, repeat steps 4-7.

-

(Optional) Capping: To block any unreacted N-terminal amines, treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% 2,6-lutidine in DMF) for 10 minutes.

Protocol 2: Microwave-Assisted Coupling using HCTU

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.[1]

Materials:

-

Fmoc-protected peptide-resin with a free N-terminal amine

-

Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH

-

HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

-

Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

-

Amino Acid Activation: In a separate vessel, dissolve Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH (5 equivalents) and HCTU (5 equivalents) in DMF. Add DIPEA (10 equivalents).

-

Microwave-Assisted Coupling: Add the activated amino acid solution to the resin in a microwave-safe vessel. Irradiate with microwaves at a constant temperature of 75°C for 10-30 minutes.

-

Monitoring and Washing: Follow steps 6 and 7 from Protocol 1.

-

(Optional) Double Coupling/Capping: If necessary, perform a second coupling or cap any unreacted amines as described in Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a single coupling cycle for incorporating a sterically hindered amino acid using solid-phase peptide synthesis.

Caption: General workflow for a single amino acid coupling cycle in Fmoc-SPPS.

Logical Relationships in Coupling Reagent Activation

The following diagram illustrates the activation pathway of a carboxylic acid by a uronium/aminium-based coupling reagent like HATU or HCTU, leading to the formation of an active ester ready for aminolysis.

References

Application Notes and Protocols: Incorporation of 2-amino-2-(2-methoxyphenyl)acetic acid in Peptidomimetic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering a powerful strategy to enhance therapeutic properties such as proteolytic stability, conformational rigidity, and receptor affinity. 2-amino-2-(2-methoxyphenyl)acetic acid, a derivative of glycine, presents a unique building block for introducing steric hindrance and specific electronic properties into a peptide backbone. The ortho-methoxy substitution on the phenyl ring can influence the local conformation and potentially engage in specific interactions with biological targets.

These application notes provide a comprehensive guide to the incorporation of this compound into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The protocols detailed below are based on established methodologies for handling sterically hindered amino acids and are intended to serve as a robust starting point for researchers.

Key Applications and Advantages

The introduction of a this compound residue can be strategically employed to:

-